molecular formula C14H8Cl2N2 B2612212 2,7-Dichloro-4-phenylquinazoline CAS No. 5185-52-4

2,7-Dichloro-4-phenylquinazoline

Cat. No.: B2612212
CAS No.: 5185-52-4
M. Wt: 275.13
InChI Key: WRFBXIJMBSXJAW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinazoline (B50416) Research

The history of quinazoline chemistry dates back to the late 19th century. In 1869, Griess reported the first synthesis of a quinazoline derivative. nih.gov However, it was August Bischler and Lang's synthesis of the parent quinazoline in 1895 and further extensive studies by Siegmund Gabriel in 1903 that laid the foundational groundwork for this class of compounds. growingscience.com The name "quinazoline" itself was proposed by Widdege in 1887. google.comorganic-chemistry.org

Early research focused on the fundamental synthesis and characterization of the quinazoline ring system. Over the decades, the discovery of naturally occurring quinazoline alkaloids with potent biological activities sparked a surge in research interest. organic-chemistry.org This led to the exploration of various synthetic methodologies to access a diverse range of substituted quinazolines. Today, research continues to uncover novel synthetic routes and applications for this important heterocyclic system. organic-chemistry.org

Importance of Halogenated Quinazoline Derivatives in Chemical Synthesis and Scaffold Design

Halogenated organic compounds, in general, are highly valued in chemical synthesis due to the reactivity of the carbon-halogen bond. In the context of quinazolines, halogenated derivatives are pivotal intermediates. The presence of halogen atoms, such as chlorine, at specific positions on the quinazoline ring system provides reactive handles for a variety of chemical transformations.

These transformations often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which allow for the introduction of a wide array of substituents. google.com This modular approach is central to modern scaffold design, enabling the systematic modification of a core structure to optimize its properties for a specific application, be it in medicinal chemistry or materials science. The differential reactivity of various halogen atoms (e.g., iodine being more reactive than chlorine) can also be exploited for selective, stepwise functionalization of poly-halogenated quinazolines.

Academic Rationale for Investigating 2,7-Dichloro-4-phenylquinazoline

The academic interest in this compound stems from the strategic placement of its functional groups. The phenyl group at the 4-position is a common feature in many biologically active quinazolines, often playing a crucial role in binding to target proteins. nih.gov The two chlorine atoms at the 2 and 7 positions offer distinct opportunities for chemical modification.

The chlorine at the 2-position is generally more susceptible to nucleophilic substitution than the one at the 7-position, allowing for selective derivatization. This differential reactivity is a key advantage in the design of complex molecules. Researchers can first replace the C2-chloro group and then, under different reaction conditions, modify the C7-chloro group, leading to the synthesis of a diverse library of 2,7-disubstituted-4-phenylquinazolines. This systematic approach is invaluable in structure-activity relationship (SAR) studies, where the goal is to understand how different substituents at various positions affect the biological activity or material properties of the molecule.

The investigation of this compound is therefore driven by its potential as a versatile building block for the synthesis of novel compounds with tailored properties for a range of applications, including but not limited to, the development of new therapeutic agents and functional materials.

Classical Synthetic Routes to Quinazoline Core Structures

The foundational step in synthesizing this compound is the construction of the quinazoline ring system. Classical methods for this purpose often rely on the cyclization of readily available precursors.

Cyclization Reactions of Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are pivotal starting materials for quinazoline synthesis. A common approach involves the condensation of an anthranilic acid derivative with a suitable one-carbon component, such as formamide (B127407) or an orthoester. generis-publishing.com For instance, heating anthranilic acid with an excess of formamide leads to the formation of quinazolin-4(3H)-one through a dehydration process. generis-publishing.com The reaction conditions, such as temperature and reactant ratios, can be optimized to achieve high yields. One study demonstrated that heating a 1:4 mixture of anthranilic acid and formamide at 130-135°C for two hours resulted in a 96% yield of quinazoline-4-one. generis-publishing.com

Another variation involves the reaction of anthranilic acid with potassium cyanate (B1221674) to form a urea (B33335) derivative, which then undergoes cyclization to yield quinazoline-2,4(1H,3H)-dione. jst.go.jpgoogle.com This dione (B5365651) can serve as a versatile intermediate for further modifications. The initial reaction is typically carried out in water at a controlled pH, and subsequent acidification promotes cyclization. jst.go.jp

The Niementowski reaction, a well-established method, utilizes the cyclocondensation of anthranilic acid derivatives with amides to form quinazolin-4(3H)-ones. arkat-usa.orgijarsct.co.in This reaction can be catalyzed by various reagents, including indium(III) or bismuth(III) salts, which also facilitate the in-situ reduction of a nitro group to an amine, allowing for a one-pot synthesis from 2-nitrobenzoic acid derivatives. arkat-usa.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical alternative for synthesizing quinazoline scaffolds. nih.govopenmedicinalchemistryjournal.com These reactions combine three or more starting materials in a single step to construct complex molecules, often under mild conditions. nih.gov

A prominent example is the three-component reaction of a 2-aminoaryl ketone, an aldehyde, and a source of ammonia, such as ammonium (B1175870) acetate (B1210297). daneshyari.comnih.gov This approach can be catalyzed by various agents, including molecular iodine, which acts as both a Lewis acid and an oxidizing agent. daneshyari.comnih.gov The use of microwave irradiation can further accelerate these reactions, often providing the desired quinazoline derivatives in good to excellent yields within minutes and without the need for a catalyst or solvent. nih.gov

The Ugi four-component reaction (Ugi-4CR) represents another powerful MCR strategy for generating diverse quinazoline derivatives. nih.govacs.org This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully selecting the starting materials, complex polycyclic quinazolinones can be assembled in a highly convergent manner. nih.govacs.org

Targeted Synthesis of Dihalo- and Phenyl-Substituted Quinazolines

Once the quinazoline core is established, the next critical steps involve the specific introduction of the chloro and phenyl substituents at the desired positions to yield this compound.

Strategies for Introducing Chlorine Substituents at C-2, C-4, and C-7 Positions

The introduction of chlorine atoms at the C-2 and C-4 positions is typically achieved through the chlorination of a corresponding quinazoline-2,4-dione precursor. A common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃). nih.govacs.orgderpharmachemica.com The reaction is often performed at elevated temperatures, and the addition of a tertiary amine, such as N,N-dimethylaniline, can facilitate the reaction. derpharmachemica.com The mechanism involves an initial phosphorylation of the quinazolone, followed by nucleophilic substitution with chloride ions. nih.govacs.org Controlling the reaction temperature is crucial, as the initial phosphorylation can occur at lower temperatures (<25°C), while the subsequent conversion to the chloroquinazoline requires heating (70-90°C). nih.gov Other chlorinating agents like thionyl chloride in the presence of DMF have also been employed for the synthesis of 4-chloroquinazolines. chemicalbook.com

The chlorine atom at the C-7 position is typically introduced at an earlier stage of the synthesis, often starting with a 4-chloroanthranilic acid derivative. For instance, the synthesis of 4,7-dichloroquinoline (B193633) involves heating the corresponding dichloro starting material with a diamine. mdpi.com A similar strategy can be envisioned for quinazoline synthesis, where a chloro-substituted anthranilic acid is used as the precursor in the cyclization reactions described in section 2.1.1. The chlorination of the fluorene (B118485) ring system, a related bicyclic aromatic structure, has been achieved using sulfuryl chloride with an iron trichloride (B1173362) catalyst, suggesting a potential route for direct chlorination of the benzene (B151609) ring of the quinazoline system, though regioselectivity would be a key challenge. google.com

Phenyl Ring Introduction Methodologies

The introduction of the phenyl group at the C-4 position can be accomplished through several methods. One common approach involves the reaction of a 4-chloroquinazoline (B184009) with a phenyl-containing nucleophile. For example, a 2,4-dichloroquinazoline (B46505) can react selectively with an aniline (B41778) derivative in a nucleophilic aromatic substitution reaction to introduce an arylamino group at the C-4 position while retaining the chloro group at C-2. derpharmachemica.com

Alternatively, the phenyl group can be incorporated from the outset by using a 2-aminobenzophenone (B122507) derivative as the starting material in a multicomponent reaction. daneshyari.comnih.gov The reaction of a 2-aminobenzophenone with an aldehyde and ammonium acetate, often catalyzed by iodine or promoted by microwaves, directly yields a 4-phenylquinazoline (B11897094). daneshyari.comnih.gov

Transition metal-catalyzed cross-coupling reactions provide another powerful tool for C-C bond formation. For instance, a palladium(II)-catalyzed cascade reaction of 2-aminobenzonitriles with boronic acids can be used to synthesize 4-arylquinazolines. organic-chemistry.org Copper-catalyzed reactions have also been developed, such as the reaction of (2-bromophenyl)methylamines with amidine hydrochlorides, which proceeds via a sequential N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation to furnish the quinazoline product. organic-chemistry.orgfrontiersin.org

Green Chemistry Approaches in Quinazoline Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of safer solvents, catalysts, and energy sources, are being increasingly applied to quinazoline synthesis. tandfonline.comresearchgate.net

One notable green approach is the use of water as a solvent. For example, the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide has been shown to proceed efficiently in water without the need for a catalyst, whereas the reaction does not occur in organic solvents. rsc.org Similarly, an efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones from anthranilic acid derivatives and potassium cyanate can be carried out in water, with the product being isolated by simple filtration. jst.go.jp

Microwave-assisted synthesis is another key green chemistry technique that can significantly reduce reaction times and energy consumption. tandfonline.comdoaj.org As mentioned earlier, the multicomponent synthesis of quinazolines can be effectively carried out under microwave irradiation, often without the need for a solvent or catalyst. nih.gov

The use of deep eutectic solvents (DES) as environmentally benign reaction media is also gaining traction. tandfonline.comdoaj.org DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. They have been successfully employed in the synthesis of various quinazolinone derivatives. tandfonline.comdoaj.org

Furthermore, the development of recyclable catalysts, such as magnetic ionic liquids and nanoparticle-based catalysts, contributes to the greening of quinazoline synthesis by simplifying product purification and reducing waste. nih.govfrontiersin.org

Synthetic Pathways to this compound: A Focus on Modern and Sustainable Methodologies

The quinazoline scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science. The specific derivative, this compound, presents a unique substitution pattern that necessitates tailored synthetic strategies. This article explores the synthetic methodologies for obtaining this target compound and its key precursors, with a dedicated focus on the evolving principles of green and sustainable chemistry, including solvent-free reactions and the use of eco-friendly reagents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dichloro-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2/c15-10-6-7-11-12(8-10)17-14(16)18-13(11)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFBXIJMBSXJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,7 Dichloro 4 Phenylquinazoline and Its Precursors

The synthesis of 2,7-dichloro-4-phenylquinazoline is typically not a single-step process but rather a multi-step sequence involving the formation of a quinazolinone intermediate followed by chlorination. A common and logical pathway begins with an appropriately substituted anthranilic acid derivative.

A plausible synthetic route commences with 2-amino-4-chlorobenzoic acid . This precursor contains the necessary arrangement of functional groups—an ortho-amino carboxylic acid for ring formation and a chlorine atom at the desired position to become the 7-chloro substituent.

The general sequence is as follows:

Acylation and Cyclization: 2-amino-4-chlorobenzoic acid is first reacted with a benzoylating agent, such as benzoyl chloride, to form 2-benzamido-4-chlorobenzoic acid. Subsequent heating of this intermediate induces cyclization to produce 7-chloro-2-phenylquinazolin-4(3H)-one . This transformation is a foundational step in many quinazolinone syntheses. researchgate.net

Chlorination: The resulting quinazolinone is then treated with a strong chlorinating agent. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective for converting the 4-oxo group into a 4-chloro substituent, yielding the final product, This compound . This chlorination step is a standard method for producing 4-chloroquinazolines from their quinazolinone counterparts. derpharmachemica.comresearchgate.netchemicalbook.com

Another viable precursor is 2-amino-4-chlorobenzonitrile . sigmaaldrich.com In this approach, acylation with benzoyl chloride would yield 2-benzamido-4-chlorobenzonitrile. The cyclization of this intermediate to form the quinazoline (B50416) ring can be more challenging but may be achieved under specific acidic or basic conditions. researchgate.net

In line with the principles of green chemistry, significant effort has been directed toward minimizing waste and energy consumption in chemical synthesis. Solvent-free and catalyst-free reactions are at the forefront of this movement.

One prominent solvent-free method involves the use of solid-supported reagents on mineral clays. For instance, the synthesis of 2-substituted-3H-quinazolin-4-ones has been successfully achieved by heating anthranilic acid and an appropriate amide with montmorillonite (B579905) K-10 clay under reflux conditions without any solvent. nih.gov The reaction proceeds efficiently, and the product can be isolated by simply adding a solvent like ethyl acetate (B1210297) to filter off the solid catalyst. nih.gov This methodology is highly adaptable for the synthesis of the 7-chloro-2-phenylquinazolin-4(3H)-one precursor.

Table 1: Solvent-Free Synthesis of Quinazolinones using Montmorillonite K-10 nih.gov This table illustrates the general applicability of the method.

Reactant 1 Reactant 2 Conditions Time Yield (%)
Anthranilic acid Nicotinamide 150 °C, 0.1g K-10 30 min 95
Anthranilic acid Benzamide 150 °C, 0.1g K-10 30 min 92

Other approaches include grinding-assisted, solid-state reactions, often catalyzed by a small amount of a solid acid like p-toluenesulfonic acid (p-TSA), which can proceed without bulk solvent. frontiersin.org Microwave irradiation has also emerged as a powerful tool for promoting chemical reactions under solvent-free conditions, often leading to dramatically reduced reaction times and improved yields. researchgate.net

The selection of reagents and catalysts is paramount in developing sustainable synthetic processes. Modern chemistry emphasizes the use of non-toxic, abundant, and recyclable materials.

Heterogeneous and Recyclable Catalysts: The shift from stoichiometric reagents to catalytic systems, particularly heterogeneous catalysts, is a key aspect of sustainable synthesis. These catalysts can be easily separated from the reaction mixture by filtration and reused, reducing waste and cost. researchgate.net

Zeolites: These microporous aluminosilicates, such as Hβ zeolite, have been employed as efficient and reusable catalysts for cyclization reactions under solvent-free conditions, demonstrating high catalytic activity for multiple cycles. rsc.org

Magnetic Nanoparticles: An innovative and highly practical approach involves the use of catalysts supported on magnetic nanoparticles. For example, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles and magnetic ionic liquids (e.g., bmim[FeCl₄]) have been used to catalyze the synthesis of quinazolines. nih.govmdpi.com These catalysts can be effortlessly removed from the reaction medium using an external magnet and have shown excellent reusability over several runs. nih.govbohrium.com

Earth-Abundant Metal Catalysts: To avoid the cost and toxicity associated with precious metals like palladium, researchers have turned to earth-abundant and less toxic metals. Manganese (Mn) in the form of MnO₂ or pincer complexes has proven to be a robust and effective catalyst for quinazoline synthesis through environmentally benign dehydrogenative coupling reactions. nih.govmdpi.com Iron (Fe), being the most abundant transition metal, is also an attractive option due to its low cost and toxicity. mdpi.com

Table 2: Comparison of Catalysts in Sustainable Quinazoline Synthesis

Catalyst Precursors Key Advantages Reference
Hβ Zeolite 2-Aminobenzophenones, Ketones Heterogeneous, Reusable, Solvent-free rsc.org
bmim[FeCl₄] 2-Aminobenzophenone (B122507), Aldehyde Magnetic, Recyclable, Solvent-free, High Yield nih.gov
MnO₂ 2-Aminobenzylamines, Alcohols Earth-abundant metal, Reusable mdpi.com

Green Solvents: When a solvent is necessary, the choice can significantly impact the environmental footprint of the process. Green solvents such as water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DES) are increasingly replacing traditional volatile organic compounds (VOCs). mdpi.comdoaj.org For example, copper oxide nanoparticles supported on activated carbon have been used for quinazoline synthesis in PEG-400, a biodegradable and low-toxicity solvent. mdpi.com

Reactivity and Mechanistic Investigations of 2,7 Dichloro 4 Phenylquinazoline

Nucleophilic Aromatic Substitution Reactions on the Quinazoline (B50416) Core

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated quinazolines. The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of electronegative nitrogen atoms and halogen substituents, facilitates the attack of nucleophiles.

Selective Reactivity at C-2 and C-4 Positions

A key aspect of the reactivity of dichloroquinazolines is the pronounced regioselectivity observed during nucleophilic substitution. Extensive studies on 2,4-dichloroquinazoline (B46505) derivatives have consistently shown that the C-4 position is significantly more reactive towards nucleophiles than the C-2 position. stackexchange.comnih.gov This selective reactivity allows for a stepwise functionalization of the quinazoline core.

The reaction of 2,4-dichloroquinazoline with nucleophiles like amines or hydrazine under mild conditions (e.g., low temperatures) leads to the exclusive substitution of the chlorine atom at the C-4 position. stackexchange.commdpi.com The substitution of the remaining chlorine atom at the C-2 position typically requires much harsher conditions, such as higher temperatures (often above 100 °C) or microwave irradiation. nih.govnih.gov This differential reactivity is attributed to the higher electrophilicity of the C-4 carbon.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloroquinazolines

PositionRelative ReactivityTypical Reaction Conditions for SubstitutionProduct Type
C-4 HighMild (e.g., 0-25 °C)2-Chloro-4-substituted quinazoline
C-2 LowHarsh (e.g., >100 °C, microwave)2,4-Disubstituted quinazoline

This interactive table summarizes the general reactivity patterns observed in the nucleophilic substitution of 2,4-dichloroquinazoline derivatives.

Influence of Halogen Substituents on Electrophilicity

The presence of halogen substituents on the quinazoline ring plays a critical role in activating the molecule for nucleophilic attack. Halogens, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I effect). nih.gov This effect reduces the electron density of the aromatic system, thereby increasing the electrophilicity of the carbon atoms bonded to the leaving groups.

Activation of C-4 and C-2: The chlorine atoms at C-2 and C-7, along with the ring nitrogen atoms, make the C-4 position particularly electron-deficient and thus highly susceptible to nucleophilic attack. The C-2 position is also activated, but to a lesser extent.

Stabilization of Intermediates: The electron-withdrawing nature of the halogens helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction. echemi.comyoutube.com This stabilization lowers the activation energy of the initial nucleophilic attack, which is often the rate-determining step.

Studies on related heterocyclic systems confirm that electron-withdrawing groups are crucial for facilitating SNAr reactions. youtube.comyoutube.com The substitution of halogens can significantly modulate the electronic behavior of the molecule, influencing reaction rates and outcomes. nih.gov

Kinetic and Thermodynamic Aspects of Substitution

The regioselectivity of SNAr reactions on the quinazoline core can be explained by both kinetic and thermodynamic factors. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate. stackexchange.comechemi.com

Kinetic Control: The rate of reaction is determined by the height of the activation energy barrier for the formation of the Meisenheimer intermediate. Theoretical studies, including Density Functional Theory (DFT) calculations on 2,4-dichloroquinazoline, have shown that the activation energy for nucleophilic attack at the C-4 position is lower than that for attack at the C-2 position. nih.govresearchgate.net This is consistent with the experimental observation that C-4 substitution is kinetically favored and occurs more rapidly and under milder conditions. nih.gov The higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient calculated for the C-4 carbon further supports its greater susceptibility to nucleophilic attack. nih.govresearchgate.net

Thermodynamic Control: The stability of the intermediate also plays a crucial role. When a nucleophile attacks the C-4 position, the negative charge in the resulting Meisenheimer complex is effectively delocalized over the pyrimidine ring, including the electronegative nitrogen atom at position 1. This delocalization provides significant resonance stabilization. echemi.com Attack at the C-2 position also leads to a stabilized intermediate, but the stabilization is considered less effective, contributing to the higher activation energy. nih.gov In some cases, particularly with certain nucleophiles and reaction conditions, the reaction may follow a concerted mechanism where no stable intermediate is formed. nih.govresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex poly-substituted quinazolines from halogenated precursors. nih.govresearchgate.netlumenlearning.comlibretexts.org

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for C-C bond formation. nih.gov In the case of di- or tri-haloquinazolines, this reaction can be performed with high regioselectivity, allowing for the sequential introduction of different aryl or heteroaryl groups.

Research on the closely related 4,7-dichloro-6-nitroquinazoline (B182880) has demonstrated a clear regioselectivity in Suzuki-Miyaura reactions. nih.gov The C-4 position is the most reactive site, readily undergoing coupling with various arylboronic acids under microwave-promoted conditions. The C-7 chlorine is less reactive and can be coupled in a subsequent step under similar conditions, leading to the formation of 4,7-diarylquinazolines. This selectivity is driven by the higher electrophilicity of the C-4 position. nih.gov This strategy is directly applicable to 2,7-dichloro-4-phenylquinazoline, where selective coupling at C-2 and C-7 can be anticipated based on their differing electronic environments.

Table 2: Representative Conditions for Regioselective Suzuki-Miyaura Coupling of a Dichloroquinazoline Derivative

ReactantBoronic AcidCatalyst / BaseSolvent / ConditionsPosition of CouplingYield
4,7-Dichloro-6-nitroquinazoline4-Methoxyphenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O, MW, 110°C, 10 minC-468%
4,7-Dichloro-6-nitroquinazoline4-Chlorophenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O, MW, 110°C, 10 minC-463%
7-Chloro-4-(aryl)quinazoline2-Tolylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O, MW, 110°C, 15 minC-765%
7-Chloro-4-(aryl)quinazoline4-Fluorophenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O, MW, 110°C, 15 minC-771%

Data adapted from studies on 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline. nih.gov This interactive table illustrates the sequential, regioselective nature of the Suzuki-Miyaura coupling.

Sonogashira Coupling and Other C-C Bond Forming Reactions

The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is another essential palladium-catalyzed reaction for C-C bond formation. libretexts.orgwikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the regioselectivity in dihaloarenes is dictated by the relative reactivity of the C-X bonds. For substrates with two identical halogen substituents, the reaction typically occurs at the more electrophilic site. libretexts.org In the context of this compound, while specific data is limited, reactivity trends from related quinoline (B57606) and pyrone systems suggest that substitution would preferentially occur at the more activated position. beilstein-journals.orgrsc.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

Other important palladium-catalyzed C-C bond-forming reactions applicable to this compound include:

Heck Reaction: This reaction couples the aryl halide with an alkene. nih.govwikipedia.orgorganic-chemistry.orglibretexts.org It offers a powerful method for introducing vinyl groups onto the quinazoline core.

Stille Reaction: This reaction involves the coupling of an organotin compound with the organic halide. wikipedia.orgopenochem.orgikm.org.mynih.gov While effective, the toxicity of organotin reagents is a significant drawback.

An efficient palladium-catalyzed methodology has been described for 2,4-dichloroquinazoline, involving an initial C-O bond formation followed by a subsequent C-C bond-forming reaction to yield 2-arylated quinazolin-4-ones or 2,4-diarylated quinazolines. researchgate.net These diverse metal-catalyzed reactions provide a rich toolbox for the selective functionalization of the this compound scaffold, enabling the synthesis of complex molecular architectures.

Palladium-Catalyzed Functionalization

The this compound scaffold presents multiple sites for palladium-catalyzed functionalization, primarily at the C2 and C7 positions, where the chlorine atoms serve as effective leaving groups for various cross-coupling reactions. The inherent electronic properties of the quinazoline ring system, along with the influence of the phenyl group at C4, dictate the regioselectivity of these transformations.

Research into the palladium-catalyzed reactions of analogous polychlorinated quinazolines, such as 2,4,7-trichloroquinazoline, provides valuable insights into the expected reactivity of this compound. nih.gov In these systems, the C4 position is generally the most electrophilic and, therefore, the most reactive site for nucleophilic substitution. However, in this compound, the C4 position is already occupied by a phenyl group, directing the focus to the C2 and C7 positions. Between these two, the C2 position is generally more activated towards nucleophilic attack due to its proximity to the ring nitrogen atoms. This inherent reactivity allows for sequential and regioselective functionalization.

One of the most widely employed palladium-catalyzed reactions for the functionalization of halo-quinazolines is the Suzuki cross-coupling reaction. This reaction involves the coupling of the chloro-substituted quinazoline with an organoboron reagent, typically a boronic acid or a boronic acid pinacol ester, in the presence of a palladium catalyst and a base. mdpi.com

A typical catalytic cycle for the Suzuki cross-coupling reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of the quinazoline, forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. mdpi.com

The choice of catalyst, ligands, base, and solvent can significantly influence the efficiency and selectivity of the coupling reaction. For instance, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a commonly used catalyst for such transformations. mdpi.com

Table 1: Representative Palladium-Catalyzed Suzuki Cross-Coupling of a Dihaloquinazoline Derivative

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-7-chloro-4-phenylquinazoline~85-95% (expected)
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-7-chloro-4-phenylquinazoline~80-90% (expected)
33-Thienylboronic acid2-(3-Thienyl)-7-chloro-4-phenylquinazoline~75-85% (expected)

Note: The yields are hypothetical and based on typical Suzuki coupling reactions with similar substrates.

By carefully controlling the reaction conditions, it is possible to achieve selective mono-functionalization at the more reactive C2 position, leaving the C7-chloro group intact for subsequent transformations. This stepwise approach allows for the synthesis of diversely substituted 4-phenylquinazoline (B11897094) derivatives.

Other Transformation Pathways

Beyond palladium-catalyzed reactions, this compound can undergo a variety of other transformations, including oxidation, reduction, and ring rearrangements. These reactions provide alternative avenues for modifying the core structure and introducing new functionalities.

Oxidation and Reduction Reactions

Oxidation: The quinazoline ring system is susceptible to oxidation, particularly at the nitrogen atoms, to form N-oxides. The direct oxidation of quinazolines can be challenging due to a lack of selectivity and potential for ring-opening or decomposition, leading to reduced yields. nih.gov For instance, treatment of a substituted quinazoline with reagents like monoperphthalic acid can result in a mixture of N1 and N3-oxides, as well as the corresponding quinazolinone. nih.gov

A more controlled approach to obtaining specific N-oxides often involves the cyclization of a pre-functionalized precursor. For example, the reaction of a 2-aminobenzaldoxime with an aldehyde in the presence of an oxidizing agent like hydrogen peroxide-sodium tungstate can yield the corresponding quinazoline 3-oxide. mdpi.com While direct oxidation of this compound is not extensively reported, the formation of the corresponding N-oxides is a plausible transformation under controlled conditions. The resulting N-oxides are valuable intermediates for further functionalization and can undergo reactions such as cycloadditions.

Reduction: The pyrimidine ring of the quinazoline system can be reduced under various conditions. Catalytic hydrogenation using palladium or platinum catalysts is a common method for the reduction of heterocyclic rings. researchgate.net For this compound, reduction would likely occur at the C=N bonds of the pyrimidine ring to yield a dihydroquinazoline or a tetrahydroquinazoline derivative, depending on the reaction conditions. The presence of the chlorine substituents may influence the reactivity and could potentially be removed under harsh reductive conditions.

Table 2: Potential Oxidation and Reduction Products of this compound

Reaction TypeReagent(s)Potential Product(s)
Oxidationm-CPBA or H₂O₂This compound N1-oxide, this compound N3-oxide
ReductionH₂, Pd/C or PtO₂1,2-Dihydro-2,7-dichloro-4-phenylquinazoline, 1,2,3,4-Tetrahydro-2,7-dichloro-4-phenylquinazoline

Ring Transformations and Rearrangements

The quinazoline ring can undergo transformations leading to the formation of other heterocyclic systems. These reactions often involve ring-opening followed by recyclization. For example, treatment of 4-chloroquinazolines with hydrazine hydrate at elevated temperatures can lead to the formation of 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles through a ring-opening and rearrangement process. While this specific reaction involves a C4-chloro substituent, analogous transformations of the quinazoline ring in this compound could be envisaged with appropriate nucleophiles.

Another documented rearrangement involves the acid-catalyzed ring-opening of isatins with N-alkylureas, which can lead to the formation of spiro-quinazolines. acs.org Although this is a synthetic route to quinazolines rather than a transformation of a pre-formed quinazoline, it highlights the dynamic nature of the quinazoline scaffold.

More recently, photochemical methods have been developed for the skeletal editing of indole-containing compounds to quinazolines. acs.org This type of transformation underscores the interest in interconverting different heterocyclic systems and could potentially inspire novel rearrangement strategies starting from quinazoline derivatives.

Furthermore, a tandem quinazolinone-amidine rearrangement strategy, termed SQuAReS, has been developed for the synthesis of dihydropyrazino-[2,1-b]-quinazolinones. This involves the ring-opening of a sulfamidate by a 2-alkylaminoquinazolinone followed by a rearrangement cascade. acs.org Such complex rearrangements demonstrate the potential for significant structural modifications of the quinazoline core.

Derivatization Strategies and Analogue Synthesis Based on 2,7 Dichloro 4 Phenylquinazoline

Functionalization at Halogenated Positions (C-2, C-4, C-7)

The differential reactivity of the chlorine atoms at the C-2, C-4, and C-7 positions of the quinazoline (B50416) ring is a cornerstone of its synthetic utility. Generally, the C-4 position is the most electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is followed by the C-2 position, with the C-7 position being the least reactive towards nucleophiles. This reactivity gradient allows for a regioselective approach to the synthesis of polysubstituted quinazolines.

Introduction of Nitrogen-Containing Moieties

The introduction of nitrogen-based functionalities is a common strategy to modulate the pharmacological properties of quinazoline derivatives. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming carbon-nitrogen bonds. beilstein-journals.org While specific studies on 2,7-dichloro-4-phenylquinazoline are limited, research on analogous 2,4-dichloroquinazolines demonstrates that primary and secondary amines preferentially displace the chlorine at the C-4 position. nih.govgoogle.com This regioselectivity is attributed to the higher electrophilicity of the C-4 carbon. nih.gov

Microwave-assisted N-arylation of 4-chloroquinazolines has been shown to be an efficient method for the synthesis of 4-anilinoquinazolines, which are known for their potential anticancer properties. nih.gov This methodology is compatible with a range of substituted anilines, including those with ortho-substituents, providing access to a diverse library of compounds. nih.gov It is anticipated that similar regioselectivity would be observed with this compound, allowing for the selective introduction of an amino group at the C-4 position, leaving the C-2 and C-7 chlorines available for further functionalization.

In more complex systems like 2,4,7-trichloroquinazoline, the C-4 position is also the most reactive towards nucleophilic attack. google.com This supports the feasibility of selective amination at C-4 of this compound.

Reagent/Catalyst SystemPosition of FunctionalizationReaction TypeReference
Primary/Secondary AminesC-4Nucleophilic Aromatic Substitution nih.govgoogle.com
Substituted Anilines / Pd catalystC-4Buchwald-Hartwig Amination beilstein-journals.orgnih.gov

Attachment of Carbon-Based Fragments

Palladium-catalyzed cross-coupling reactions are also instrumental in forging carbon-carbon bonds at the halogenated positions of the quinazoline core. Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings enable the introduction of a wide variety of carbon-based fragments, including aryl, alkyl, and alkynyl groups.

The Suzuki-Miyaura coupling , which utilizes organoboron reagents, is a versatile method for creating biaryl linkages. In studies involving 2,4-dichloroquinolines, Suzuki coupling has been shown to occur selectively at the C-4 position. nih.govnih.gov Similarly, for 2,4,7-trichloroquinazoline, a sequential Suzuki coupling strategy has been developed, initially targeting the most reactive C-4 position. nih.gov However, competitive hydrolysis at this site can be a challenge. nih.gov A workaround involves the temporary deactivation of the C-4 position with a thioether, allowing for regioselective arylation at C-2, followed by functionalization at C-4 and then C-7. nih.gov

The Sonogashira coupling , which couples terminal alkynes with aryl or vinyl halides, is another key reaction for extending the carbon framework. organic-chemistry.orgresearchgate.net In 2,4-dichloroquinolines, regioselective C-2 alkynylation has been achieved, followed by a subsequent Suzuki coupling at the C-4 position. nih.gov This stepwise approach allows for the controlled synthesis of 2-alkynyl-4-arylquinolines. The Heck reaction , involving the coupling of alkenes with aryl halides, provides a route to vinyl-substituted quinazolines. masterorganicchemistry.comchemicalbook.com

Reagent/Catalyst SystemPosition of FunctionalizationReaction TypeReference
Arylboronic acids / Pd catalystC-4 > C-2 > C-7Suzuki-Miyaura Coupling nih.govnih.gov
Terminal alkynes / Pd-Cu catalystC-2 and C-4Sonogashira Coupling nih.govorganic-chemistry.org
Alkenes / Pd catalystC-2 and C-4Heck Reaction masterorganicchemistry.comchemicalbook.com

Modifications of the Phenyl Substituent

The phenyl group at the C-4 position of this compound is not merely a passive substituent. It offers further opportunities for structural diversification to fine-tune the electronic and steric properties of the molecule.

Aromatic Ring Substitutions for Electronic and Steric Modulation

Standard electrophilic aromatic substitution reactions can be employed to introduce substituents onto the 4-phenyl ring. khanacademy.org Reactions such as nitration and sulfonation can introduce electron-withdrawing groups, which can significantly alter the electronic properties of the entire molecule. masterorganicchemistry.com The position of substitution on the phenyl ring (ortho, meta, or para) will be directed by the existing substituent and can be used to modulate the steric bulk and interaction with biological targets.

Side-Chain Elongation and Cyclization

Furthermore, intramolecular cyclization reactions involving the 4-phenyl group can lead to the formation of novel fused heterocyclic systems. For example, if the phenyl group and an adjacent position on the quinazoline ring are appropriately functionalized, a ring-closing reaction can be triggered to construct an additional ring, leading to more complex and rigid scaffolds.

Regioselective Synthesis of Advanced Quinazoline Scaffolds

The selective functionalization of this compound is a key strategy for the construction of advanced quinazoline scaffolds with tailored properties. The predictable reactivity of the halogenated positions allows for a stepwise synthetic approach.

A common strategy involves the initial reaction at the most reactive C-4 position, followed by derivatization at the C-2 position, and finally, modification at the less reactive C-7 position. For instance, a nucleophilic substitution with an amine at C-4, followed by a Suzuki coupling at C-2, and a Sonogashira coupling at C-7 would lead to a highly decorated quinazoline derivative with three different substituents introduced in a controlled manner.

Recent studies on 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) have demonstrated the feasibility of regioselective modifications at the C-2 position through an azide-tetrazole equilibrium, leading to the synthesis of valuable intermediates. beilstein-journals.org This highlights the potential for developing novel regioselective strategies for the functionalization of the this compound core.

The synthesis of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines has been reported, where the presence of an aryl group at C-2 and a halogen at C-6 was found to enhance antiproliferative activity. nih.gov This underscores the importance of substitution patterns on the quinazoline ring for biological activity and provides a rationale for the strategic derivatization of this compound.

Synthesis of Poly-substituted Quinazoline Derivatives

The generation of poly-substituted quinazoline derivatives from this compound hinges on the differential reactivity of the two chlorine atoms at the C2 and C7 positions. The reactivity of halogen substituents on the quinazoline ring is dictated by their electronic environment. The chlorine atom at the C4 position is generally the most reactive towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions due to the strong electron-withdrawing effect of the adjacent nitrogen atom. organic-chemistry.orgnih.gov Following the C4 position, the C2 position is the next most reactive, and the C7 position is the least reactive of the three. organic-chemistry.org This established reactivity hierarchy (C4 > C2 > C7) provides a predictable roadmap for the selective, sequential functionalization of di- and tri-halogenated quinazolines. organic-chemistry.orgnih.gov

While no direct protocols for this compound were found, the derivatization strategies can be confidently inferred from studies on analogous polyhalogenated quinazolines, such as 2,4,7-trichloroquinazoline. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille reactions, are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds on the quinazoline scaffold. organic-chemistry.orgnih.gov Based on the known reactivity, initial cross-coupling on this compound would be expected to occur preferentially at the more electrophilic C2 position over the C7 position.

A hypothetical sequential Suzuki-Miyaura coupling to introduce two different aryl groups is outlined below:

StepReactant 1Reactant 2Catalyst/ReagentsProductPosition of SubstitutionReference
1This compoundArylboronic Acid APd(OAc)₂, PPh₃, Base (e.g., K₂CO₃)2-(Aryl A)-7-chloro-4-phenylquinazolineC2 organic-chemistry.org
22-(Aryl A)-7-chloro-4-phenylquinazolineArylboronic Acid BPd(OAc)₂, PPh₃, Base (e.g., K₂CO₃)2-(Aryl A)-7-(Aryl B)-4-phenylquinazolineC7 organic-chemistry.org

Interactive Data Table: Hypothetical Sequential Suzuki-Miyaura Coupling (This table is based on established principles of quinazoline reactivity and may not represent experimentally validated results for this specific compound.)

Nucleophilic Aromatic Substitution (SNAr):

The chlorine atoms of this compound are also susceptible to nucleophilic aromatic substitution (SNAr) reactions. The C2 position is more activated for SNAr than the C7 position. This allows for the selective introduction of amines, alkoxides, and other nucleophiles.

For instance, a sequential reaction with two different amines could proceed as follows:

StepReactant 1NucleophileConditionsProductPosition of SubstitutionReference
1This compoundAmine AMild conditions (e.g., room temperature, suitable solvent)2-(Amino A)-7-chloro-4-phenylquinazolineC2 nih.gov
22-(Amino A)-7-chloro-4-phenylquinazolineAmine BHarsher conditions (e.g., elevated temperature)2-(Amino A)-7-(Amino B)-4-phenylquinazolineC7 nih.gov

Interactive Data Table: Hypothetical Sequential Nucleophilic Aromatic Substitution (This table is based on established principles of quinazoline reactivity and may not represent experimentally validated results for this specific compound.)

Enantioselective Synthesis Approaches for Chiral Analogues

The synthesis of chiral quinazoline analogues is a burgeoning area of research, driven by the often-superior therapeutic efficacy of single enantiomers. While no specific examples of enantioselective synthesis starting directly from this compound have been documented, several powerful strategies have been developed for creating chiral quinazolinone scaffolds, which could be conceptually applied. These methods primarily focus on the creation of axial chirality, a type of stereoisomerism arising from restricted rotation around a single bond. mdpi.comfrontiersin.org

Atroposelective Synthesis of Axially Chiral Quinazolinones:

Recent advances have seen the development of catalytic asymmetric methods to construct axially chiral quinazolinones. These approaches often involve the desymmetrization of a prochiral precursor or the dynamic kinetic resolution of a racemic mixture.

Chiral Phosphoric Acid (CPA) Catalysis: Chiral phosphoric acids have emerged as highly effective catalysts for the enantioselective synthesis of axially chiral aryl quinazolinones. mdpi.com In a typical approach, a condensation reaction between an N-aryl aminobenzamide and an aldehyde is catalyzed by a CPA, leading to the formation of the chiral quinazolinone with high enantioselectivity. mdpi.com

Palladium-Catalyzed Asymmetric Reductive Desymmetrization: This strategy involves the use of a chiral palladium catalyst to selectively reduce one of two enantiotopic leaving groups on a prochiral quinazolinone precursor. For example, a 3-(2,6-dibromophenyl)quinazolin-4-one can be desymmetrized using a chiral palladium complex and a reducing agent to yield a highly enantioenriched mono-brominated axially chiral quinazolinone. mdpi.com

N-Heterocyclic Carbene (NHC) Catalysis: Chiral N-heterocyclic carbenes have been successfully employed in the atroposelective synthesis of N-N axially chiral 3-aminoquinazolinones. These reactions proceed under mild conditions and exhibit broad functional group tolerance. mdpi.com

Chiral Resolution:

An alternative to asymmetric synthesis is the resolution of a racemic mixture of chiral quinazoline derivatives. This can be achieved through various techniques, with chiral liquid chromatography being a prominent method. The use of a chiral stationary phase, such as α1-acid glycoprotein (B1211001) (Chiral-AGP), has been shown to effectively separate the enantiomers of 4(3H)-quinazolone derivatives. nih.gov The separation can be optimized by adjusting the mobile phase composition, including pH and the concentration of organic modifiers. nih.gov

While the direct application of these enantioselective methods to derivatives of this compound remains to be explored, they provide a strong foundation for the future design and synthesis of novel, optically active quinazoline-based compounds with potentially valuable biological properties.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography Studies of 2,7-Dichloro-4-phenylquinazoline and its Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. It offers unparalleled detail regarding bond lengths, bond angles, and the spatial orientation of atoms within a molecule. For derivatives of the quinazoline (B50416) family, these studies are crucial for understanding structure-activity relationships.

While specific X-ray crystallographic data for this compound is not extensively reported in publicly available literature, the solid-state conformation can be inferred from studies on structurally related compounds. The molecule is expected to be largely planar, with the phenyl ring at position 4 likely twisted out of the plane of the quinazoline core to minimize steric hindrance.

Aromatic systems like the quinazoline and phenyl rings in this compound are prone to engage in π–π stacking interactions. These non-covalent interactions are crucial in determining the crystal packing arrangement. nih.gov Studies on related 7-chloro-quinoline derivatives have demonstrated the prevalence of π–π interactions between the quinoline (B57606) ring systems, which dictate the packing in the crystal lattice. nih.govresearchgate.net In these structures, the aromatic rings of adjacent molecules align in a parallel or offset fashion, contributing significantly to the stability of the crystal. For instance, in some quinazolinone derivatives, π–π stacking interactions are observed with aromatic residues like tyrosine in enzyme active sites, highlighting the importance of this phenomenon. nih.gov

The crystal packing of this compound would likely involve columns or layers of stacked molecules, where the planar quinazoline cores overlap. The distance between the centroids of these interacting rings is typically in the range of 3.3 to 3.8 Å. The specific geometry of the stacking (e.g., face-to-face or slip-stacked) would be influenced by the electronic nature of the aromatic systems and the steric influence of the chloro and phenyl substituents. rsc.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. While one-dimensional (¹H and ¹³C) NMR provides primary information, advanced two-dimensional techniques are often required for the definitive assignment of complex structures like this compound.

Two-dimensional (2D) NMR experiments provide correlation data between different nuclei, allowing for the piecing together of a molecule's carbon-hydrogen framework.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds (vicinal coupling). For this compound, COSY would be used to identify the connectivity between the protons on the phenyl ring and the protons on the quinazoline core (e.g., H-5, H-6, H-8).

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates directly bonded carbon and proton atoms (¹JCH). It allows for the unambiguous assignment of which proton is attached to which carbon atom. Each cross-peak in an HSQC spectrum corresponds to a C-H bond.

The combination of these techniques allows for a full and unambiguous assignment of all proton and carbon signals in the NMR spectra.

Table 1: Hypothetical 2D NMR Correlations for this compound (This table is illustrative and based on general principles of NMR spectroscopy for similar structures)

Proton (¹H)Correlates in COSY to:Correlates in HSQC to:Key Correlations in HMBC to:
H-5H-6C-5C-4, C-7, C-8a
H-6H-5C-6C-8, C-4a, C-5, C-7
H-8-C-8C-7, C-4a, C-8a
Phenyl H (ortho)Phenyl H (meta)Phenyl C (ortho)C-4, Phenyl C (meta), Phenyl C (ipso)
Phenyl H (meta)Phenyl H (ortho), Phenyl H (para)Phenyl C (meta)Phenyl C (ortho), Phenyl C (para), Phenyl C (ipso)
Phenyl H (para)Phenyl H (meta)Phenyl C (para)Phenyl C (meta)

The rotation of the phenyl group around the C4-C(phenyl) single bond in this compound may be sterically hindered. This restricted rotation can lead to the existence of different conformational isomers (conformers) that interconvert at a rate that can be studied by dynamic NMR (DNMR). nih.gov

At low temperatures, the rotation might be slow enough on the NMR timescale to allow for the observation of separate signals for non-equivalent protons (e.g., the ortho-protons of the phenyl ring). As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single averaged signal. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy (energy barrier) for this rotational process. nih.gov Such studies provide valuable information about the molecule's flexibility and the steric interactions that govern its shape.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

For this compound, standard mass spectrometry techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) would be expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺). A key feature in the mass spectrum would be the characteristic isotopic pattern for a molecule containing two chlorine atoms. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in a distinctive cluster of peaks for the molecular ion:

An M peak (containing two ³⁵Cl atoms)

An M+2 peak (containing one ³⁵Cl and one ³⁷Cl atom)

An M+4 peak (containing two ³⁷Cl atoms) The relative intensities of these peaks (approximately 9:6:1) provide strong evidence for the presence of two chlorine atoms in the molecule. raco.catraco.cat

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or five decimal places. This precision allows for the determination of the exact elemental formula of the molecule. By comparing the experimentally measured exact mass with the calculated mass for the formula C₁₄H₈Cl₂N₂, the molecular identity can be confirmed with a high degree of confidence. HRMS is particularly crucial for distinguishing between isomers or compounds with the same nominal mass but different elemental compositions. nih.govnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Detailed research findings, including specific vibrational frequencies and their corresponding functional group assignments from FT-IR and Raman spectroscopy for this compound, are not available in published scientific literature.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-electron systems. d-nb.inforsc.org It has been successfully applied to various quinazoline (B50416) derivatives to elucidate their geometric parameters, vibrational frequencies, and electronic characteristics. researchgate.net For 2,7-dichloro-4-phenylquinazoline, DFT calculations can reveal crucial information about its stability, reactivity, and the nature of its chemical bonds. Functionals like B3LYP combined with basis sets such as 6-31G* or 6-311++G are commonly employed for such analyses on related heterocyclic systems. researchgate.netresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. edu.krd The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical polarizability. rsc.orgedu.krd

Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of most negative potential (rich in electrons, susceptible to electrophilic attack), while blue denotes areas of most positive potential (electron-deficient, prone to nucleophilic attack). rsc.orgresearchgate.net Green and yellow represent regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show negative potential (red/yellow) concentrated around the electronegative nitrogen atoms of the quinazoline ring and the chlorine atoms, highlighting them as sites for electrophilic interaction. The hydrogen atoms of the phenyl ring would exhibit positive potential (blue), making them susceptible to nucleophilic interactions. rsc.org Such analysis is crucial for understanding intermolecular interactions, including hydrogen bonding, which is vital for biological recognition processes. researchgate.net

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity and stability. edu.krd These descriptors are calculated using the following relationships, based on Koopmans' theorem where Ionization Potential (I) ≈ -E(HOMO) and Electron Affinity (A) ≈ -E(LUMO).

Descriptor Formula Description
Energy Gap (ΔE) ΔE = E(LUMO) - E(HOMO)Measures chemical reactivity and stability.
Chemical Hardness (η) η = (I - A) / 2Represents the resistance to change in electron distribution. Hard molecules have a large energy gap. edu.krd
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; soft molecules are more reactive. edu.krd
Electronegativity (χ) χ = (I + A) / 2Measures the power of an atom or group to attract electrons. edu.krd
Chemical Potential (μ) μ = -χRepresents the escaping tendency of electrons from an equilibrium system. edu.krd
Electrophilicity Index (ω) ω = μ² / (2η)Measures the propensity of a species to accept electrons. edu.krd

Molecular Dynamics Simulations and Conformational Searching

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can explore its conformational landscape, flexibility, and interactions with its environment, such as a solvent or a biological receptor. frontiersin.orgnih.gov

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is a powerful approach for elucidating the mechanisms of chemical reactions. nih.gov For this compound, this could involve modeling its synthesis or its reactions, such as nucleophilic aromatic substitution at the chlorine-bearing carbon atoms (C2 and C7).

By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile reveals the activation energy barriers for different potential pathways, allowing chemists to predict the most likely reaction mechanism. For example, in the reaction of 4,6-dichloro-5-nitrobenzofuroxan with amines, DFT calculations helped to explain why substitution occurs preferentially at one chlorine atom over the other by analyzing the electronic and structural factors that stabilize the transition state. mdpi.com A similar approach for this compound could determine whether the C2 or C7 position is more susceptible to nucleophilic attack and explain the underlying electronic reasons for this selectivity.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can be compared with experimental data to validate both the computational model and the experimental structure assignment. researchgate.net DFT methods can accurately calculate various spectroscopic parameters.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental NMR spectra. This comparison is a powerful tool for structure verification. For instance, the calculated and experimental NMR data for the related compound 4,7-dichloro-6-nitroquinazoline (B182880) have been reported and compared, aiding in its full characterization. researchgate.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated spectra can be compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to the stretching and bending of bonds within the molecule. researchgate.net

The table below illustrates how a comparison between calculated and experimental data might be presented for a quinazoline derivative, based on findings for related structures.

Parameter Experimental Value (example) Calculated Value (example) Method/Basis Set
¹H NMR (H-2) 8.76 ppm8.71 ppmB3LYP/6-31G
¹³C NMR (C-4) 158.9 ppm159.5 ppmB3LYP/6-31G
IR Freq. (C=N stretch) 1620 cm⁻¹1625 cm⁻¹B3LYP/6-31G*

Such comparisons provide a high level of confidence in the molecular structure and the accuracy of the computational model. researchgate.netresearchgate.net

Chemical Biology and Mechanistic Investigations

2,7-Dichloro-4-phenylquinazoline as a Heterocyclic Scaffold in Chemical Biology Research

The this compound core serves as a valuable scaffold in the design of molecules for chemical biology research. Its utility stems from the presence of reactive chloro groups at the 2 and 7 positions, which allow for the introduction of various functional groups through nucleophilic substitution reactions. This chemical tractability enables the synthesis of diverse libraries of compounds for screening against biological targets. researchgate.netsemanticscholar.org

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. For this compound and its derivatives, SAR studies have provided crucial insights into the molecular features required for effective interaction with biological targets. semanticscholar.orgmdpi.comrsc.org

Impact of Halogen and Phenyl Substituents on Biological Target Interactions

The halogen and phenyl substituents on the quinazoline (B50416) core play a significant role in dictating the nature and strength of interactions with biological targets. The chlorine atoms at positions 2 and 7 are not merely synthetic handles but also contribute to the molecule's binding affinity through various non-covalent interactions. rsc.org Halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site on the target, is an increasingly recognized force in molecular recognition. rsc.orgrsc.org The strength of this interaction can be modulated by changing the halogen, with heavier halogens generally forming stronger bonds.

Studies on related quinoline (B57606) and quinazoline systems have demonstrated the importance of the position and nature of halogen substituents. For example, in a series of 7-substituted 4-aminoquinolines, 7-iodo and 7-bromo analogs were found to be as active as the corresponding 7-chloro compounds against Plasmodium falciparum, while 7-fluoro and 7-trifluoromethyl derivatives were less active. nih.gov This suggests that the size and polarizability of the halogen at the 7-position are critical for activity.

The 4-phenyl group is another key determinant of biological activity. Its orientation relative to the quinazoline ring and the presence of substituents on the phenyl ring itself can significantly influence binding. The phenyl group can engage in π-π stacking interactions with aromatic residues in a binding pocket or hydrophobic interactions. Modifications to the phenyl ring, such as the introduction of electron-donating or electron-withdrawing groups, can alter the electronic properties of the entire molecule and its ability to form favorable interactions with the target. nih.gov

Conformational Flexibility and Ligand-Target Binding Hypotheses

The conformational flexibility of the this compound scaffold, particularly the rotational freedom of the 4-phenyl group, is a critical aspect of its interaction with biological targets. rsc.org The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site is essential for high-affinity binding.

Computational modeling and experimental structural studies, such as X-ray crystallography and NMR spectroscopy, are employed to understand the preferred conformations of these ligands and to formulate hypotheses about their binding modes. These studies can reveal key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts, that stabilize the ligand-target complex. For instance, the planarity of the quinazoline ring system allows for effective stacking interactions, while the substituents provide opportunities for specific directional interactions. The interplay between the conformational preferences of the ligand and the topology of the binding site ultimately determines the binding affinity and selectivity.

Mechanistic Studies of Molecular Target Inhibition in Model Systems (Excluding Clinical Data)

Mechanistic studies in model systems are crucial for elucidating the mode of action of this compound derivatives at the molecular level. These studies are typically conducted in vitro and provide valuable information on how these compounds interact with and modulate the function of their biological targets.

In vitro Enzyme Inhibition Assays

In vitro enzyme inhibition assays are a primary tool for characterizing the inhibitory potential of this compound derivatives. mdpi.com These assays measure the ability of a compound to reduce the activity of a specific enzyme under controlled laboratory conditions. For example, derivatives of the quinazoline scaffold have been evaluated for their ability to inhibit protein kinases, a class of enzymes frequently implicated in cancer and other diseases. nih.govmdpi.com

The results of these assays are typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. By comparing the IC₅₀ values of a series of related compounds, researchers can establish SARs and identify the most potent inhibitors. For instance, studies on quinazoline-based inhibitors of PARP1 have demonstrated potent enzymatic inhibition with IC₅₀ values in the nanomolar range. mdpi.com

Table 1: Example of in vitro Enzyme Inhibition Data for Quinazoline Derivatives

CompoundTarget EnzymeIC₅₀ (nM)
Derivative AEGFR Kinase15
Derivative BPARP163.81 mdpi.com
Derivative CTubulin Polymerization27 nih.gov

This table is for illustrative purposes and the data is based on findings for related quinazoline structures.

Interaction with DNA/RNA Structures (e.g., G-quadruplexes)

In addition to targeting proteins, some quinazoline derivatives have been shown to interact with nucleic acid structures, particularly G-quadruplexes (G4s). nih.gov G4s are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, and they are implicated in the regulation of key cellular processes, including transcription and telomere maintenance. The planar aromatic surface of the quinazoline ring is well-suited for π-π stacking interactions with the G-tetrads that form the core of the G4 structure.

Biophysical techniques such as Förster resonance energy transfer (FRET) melting assays, circular dichroism (CD) spectroscopy, and native mass spectrometry are used to study the binding of these ligands to G4s. mdpi.com These studies can determine the binding affinity and selectivity of a compound for a particular G4 structure over other DNA or RNA forms. For example, certain bis-substituted phenylquinazoline derivatives have been shown to stabilize G4 structures, suggesting a potential mechanism for their anticancer activity. nih.gov The interaction with G4s can lead to the downregulation of oncogenes, such as c-MYC, whose promoter regions are known to form these structures. nih.govunimi.it

Tubulin Polymerization Inhibition Research

The quinazoline framework is a recognized pharmacophore for inhibiting tubulin polymerization, a key mechanism for anticancer drugs. While direct studies on this compound are not extensively documented, research on its analogs underscores the importance of the substituted quinazoline core.

Derivatives of 4-anilino-2-substituted quinazolines have been designed as potent inhibitors of tubulin polymerization. nih.gov These compounds are thought to interact with the colchicine (B1669291) binding site on tubulin, disrupting the formation of microtubules, which are essential for cell division. nih.govacs.org This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. nih.govnih.gov

Key structural features of quinazoline derivatives that influence their tubulin inhibitory activity include:

A quinazoline moiety substituted at the C-4 position with an aminophenyl group is often required for activity. nih.gov

Small lipophilic groups at the C-2 position of the quinazoline ring can enhance potency. nih.gov

Electron-releasing groups at the C-5 and/or C-6 positions of the quinazoline ring have been shown to increase activity. nih.gov

For instance, a derivative featuring a 7-methoxy group exhibited significant potency in inhibiting tubulin assembly with an IC50 value of 0.77 μM. nih.govacs.org Another study on 2,7-diaryl- acs.orgnih.govtandfonline.comtriazolo[1,5-a]pyrimidines, which share structural similarities, identified a compound that was a more potent inhibitor of tubulin polymerization than the reference compound CA-4. nih.gov The commercially available 2,4-dichloroquinazoline (B46505) serves as a common starting material for the synthesis of these potent tubulin inhibitors, highlighting the relevance of the chlorinated quinazoline scaffold. nih.govacs.org

Investigations into Anti-proliferative Mechanisms at a Cellular Level (Excluding Clinical Data)

The anti-proliferative effects of quinazoline derivatives have been extensively studied in various cancer cell lines. These compounds have been shown to induce cell cycle arrest and apoptosis through multiple mechanisms.

Quinazolinone derivatives, closely related to the quinazoline scaffold, have been demonstrated to cause G2/M phase arrest and induce apoptosis in human oral squamous cell carcinoma (OSCC) cells. iiarjournals.org This is often associated with increased expression of cyclin B1 and phosphorylation of histone H3, markers of mitotic arrest. iiarjournals.org In hepatocellular carcinoma cells, a novel quinazoline derivative was found to induce G2/M phase arrest and apoptosis in a manner dependent on the generation of reactive oxygen species (ROS). nih.gov

Furthermore, certain quinazoline-sulfonamide hybrids have been shown to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. nih.gov This is accompanied by the induction of apoptosis, as evidenced by increased levels of the pro-apoptotic protein Bax and decreased levels of the anti-apoptotic protein Bcl-2. nih.gov Some quinazolinone derivatives have also been identified as inhibitors of CDK4/6, leading to G1-phase arrest and apoptosis in breast cancer cells. tandfonline.com

In some cases, quinazoline derivatives have been shown to induce apoptosis and cell cycle arrest by inhibiting the epidermal growth factor receptor (EGFR). nih.gov The collective findings indicate that the substituted quinazoline scaffold can be tailored to modulate various signaling pathways involved in cell proliferation and survival. acs.org

Development of Molecular Probes and Chemical Tools

The unique photophysical properties of the 4-phenylquinazoline (B11897094) scaffold have been harnessed to create sophisticated molecular probes and chemical tools for biological research.

Fluorophore Design and Photophysical Property Modulation

The 4-phenylquinazoline core is a key component in the design of donor-acceptor fluorescent molecules. rsc.orgrsc.org By attaching various electron-donating groups to the quinazoline acceptor, a range of fluorophores with tunable photophysical properties have been synthesized. rsc.orgrsc.org

These quinazoline-based fluorophores exhibit emissions across the visible spectrum, with quantum yields reaching over 80% in some cases. rsc.orgrsc.org The emission color and intensity can be finely controlled by the nature and position of the substituents on the quinazoline ring, as well as by the solvent polarity. rsc.orgrsc.orgbeilstein-journals.org For example, a series of compounds with different amino donors at the 4- or 7-positions of the quinazoline ring displayed emissions from blue to orange-red. rsc.orgrsc.org

The photophysical properties of these compounds, such as their large Stokes shifts, make them attractive for various applications, including organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.orgrsc.orgbeilstein-journals.org

Biosensor Applications in Model Biological Systems

The development of fluorescent probes based on the 4-phenylquinazoline scaffold has enabled the visualization and study of specific biological targets in living cells. A notable application is the design of high-affinity fluorescent probes for the Translocator Protein (TSPO), a biomarker for neuroinflammation. acs.orgnih.govunipi.it These probes have been successfully used to label TSPO at the mitochondrial level in cell lines, providing a valuable tool for studying its role in neurological disorders. acs.orgnih.govunipi.it

In addition to fluorescent probes for protein targets, quinazoline derivatives have been incorporated into other types of biosensors. For instance, quinazolines have been used in DNA-based electrochemical biosensors to detect DNA damage and to screen for compounds that can protect DNA. tandfonline.comtandfonline.com In these systems, the interaction of the quinazoline with DNA is detected as a change in the electrochemical signal. tandfonline.comtandfonline.com

Furthermore, a conformational biosensor based on the CDK5 protein scaffold was used to identify quinazolinone derivatives as inhibitors of the kinase. nih.gov This highlights the potential of using quinazoline-based compounds in the development of novel biosensors for screening and diagnostic purposes. Quinazoline-based fluorescent probes have also been developed for α1-adrenergic receptors, demonstrating their versatility in targeting G protein-coupled receptors. nih.gov

Emerging Research Directions and Future Perspectives

The quinazoline (B50416) scaffold is a cornerstone in medicinal chemistry and is increasingly being recognized for its potential in other scientific domains. The specific derivative, 2,7-dichloro-4-phenylquinazoline, with its unique substitution pattern, stands at the forefront of several emerging research avenues. This article explores the future perspectives of this compound in advanced materials science, agrochemical development, synthetic innovation, and chemical biology, highlighting the critical interplay between theoretical predictions and experimental validation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,7-Dichloro-4-phenylquinazoline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclization of substituted anthranilic acid derivatives or functionalization of preformed quinazoline scaffolds. For example, acylation of 2-aminobenzoic acid derivatives with chlorinated aromatic reagents, followed by cyclization under reflux conditions (e.g., using DMSO as a solvent), has been reported to yield dichlorinated quinazolines . Optimizing reaction parameters, such as using nanocatalysts like ZnO-NPs (as demonstrated in green chemistry approaches), can improve yields by enhancing reaction efficiency and reducing side products . Temperature control (e.g., reflux for 18 hours) and post-reaction purification (e.g., recrystallization with water-ethanol mixtures) are critical for isolating high-purity products .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substitution patterns and aromatic proton environments.
  • Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation analysis .
  • X-ray Crystallography : To resolve the three-dimensional structure and confirm regiochemistry of chlorine substituents. Software suites like WinGX are essential for refining crystallographic data .
  • Cyclic Voltammetry and DFT Computations : To study redox behavior and electronic properties, as demonstrated for ferrocenyl-quinazoline hybrids .

Q. How can researchers assess the biological activity of this compound derivatives in preclinical studies?

  • Methodological Answer :

  • In Vitro Screening : Use enzyme inhibition assays (e.g., kinase or cyclooxygenase targets) and cytotoxicity tests against cancer cell lines. For example, derivatives with pyrazole or thiazole moieties have shown antibacterial activity in Gram-positive/-negative models .
  • In Vivo Models : Anticonvulsant activity can be evaluated using maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents, as reported for structurally related quinazoline derivatives . Dose-response studies and pharmacokinetic profiling (e.g., bioavailability, half-life) are critical for translating findings to advanced studies .

Advanced Research Questions

Q. What computational chemistry approaches (e.g., DFT) are employed to elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations are used to predict molecular geometry, frontier orbital energies (HOMO-LUMO gaps), and redox potentials. For example, DFT studies on ferrocenyl-quinazolinones accurately reproduced experimental X-ray structures and explained oxidation behavior localized at the ferrocene unit . Solvent effects and crystal packing can be modeled to refine predictions. Software like Gaussian or ORCA is recommended for such analyses.

Q. How can conflicting biological activity data between in vitro and in vivo studies for this compound derivatives be systematically resolved?

  • Methodological Answer : Contradictions often arise from bioavailability differences or metabolic instability. Strategies include:

  • Prodrug Design : Modifying the scaffold with hydrolyzable groups (e.g., ester linkages) to enhance absorption .
  • Pharmacokinetic Studies : Measuring plasma concentration-time profiles to assess metabolic clearance.
  • Toxicokinetic Profiling : Identifying metabolites via LC-MS/MS and correlating them with in vivo toxicity .
  • Species-Specific Modeling : Using humanized animal models or 3D organoids to bridge in vitro-in vivo gaps .

Q. What strategies are effective in regio-selective functionalization of the quinazoline core to modify the 2,7-dichloro-4-phenyl scaffold for SAR studies?

  • Methodological Answer :

  • Directed Metalation : Use directing groups (e.g., amides) to introduce substituents at specific positions. For example, thionation with P2_2S5_5 selectively replaces oxygen atoms with sulfur in quinazolinones .
  • Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl/heteroaryl groups at the 2- or 7-positions. Palladium catalysts and microwave-assisted conditions improve regioselectivity .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., using Boc groups) to achieve stepwise functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.